molecular formula C23H27F3N4 B15140965 Hsp90-IN-15

Hsp90-IN-15

Cat. No.: B15140965
M. Wt: 416.5 g/mol
InChI Key: LHSLAESQIVKBPF-GYBPZWCXSA-N
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Description

Hsp90-IN-15 is a small molecule inhibitor targeting the heat shock protein 90 (Hsp90). Heat shock protein 90 is a molecular chaperone involved in the folding, stabilization, and activation of many proteins, including several oncoproteins. Inhibitors of heat shock protein 90, such as this compound, have shown potential in cancer therapy by disrupting the function of heat shock protein 90 and leading to the degradation of its client proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Hsp90-IN-15 would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow chemistry, process intensification, and the development of robust purification methods to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Hsp90-IN-15 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted analogs .

Scientific Research Applications

Mechanism of Action

Hsp90-IN-15 exerts its effects by binding to the N-terminal ATP-binding domain of heat shock protein 90, thereby inhibiting its ATPase activity. This inhibition disrupts the chaperone function of heat shock protein 90, leading to the destabilization and degradation of its client proteins. The molecular targets of this compound include several oncoproteins involved in cell signaling, proliferation, and survival pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Hsp90-IN-15

This compound is unique in its chemical structure and binding affinity for heat shock protein 90. Compared to other heat shock protein 90 inhibitors, this compound may offer advantages in terms of potency, selectivity, and pharmacokinetic properties. These features make it a valuable tool for studying heat shock protein 90 biology and a promising candidate for therapeutic development .

Properties

Molecular Formula

C23H27F3N4

Molecular Weight

416.5 g/mol

IUPAC Name

(1R,2R,17S,25S)-9-(trifluoromethyl)-13,15,21-triazahexacyclo[15.7.1.02,15.05,14.07,12.021,25]pentacosa-5,7(12),8,10,13-pentaen-6-amine

InChI

InChI=1S/C23H27F3N4/c24-23(25,26)14-5-7-18-17(11-14)20(27)16-6-8-19-15-4-2-10-29-9-1-3-13(21(15)29)12-30(19)22(16)28-18/h5,7,11,13,15,19,21H,1-4,6,8-10,12H2,(H2,27,28)/t13-,15+,19+,21-/m0/s1

InChI Key

LHSLAESQIVKBPF-GYBPZWCXSA-N

Isomeric SMILES

C1C[C@H]2CN3[C@H](CCC4=C(C5=C(C=CC(=C5)C(F)(F)F)N=C43)N)[C@@H]6[C@H]2N(C1)CCC6

Canonical SMILES

C1CC2CN3C(CCC4=C(C5=C(C=CC(=C5)C(F)(F)F)N=C43)N)C6C2N(C1)CCC6

Origin of Product

United States

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